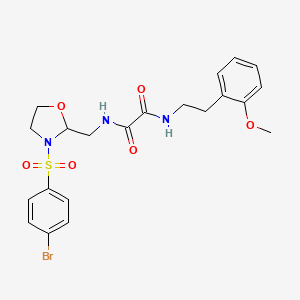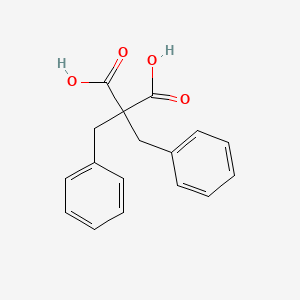
Dibenzylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that malonic acid derivatives play a vital role in the metabolism of fat and protein .
Mode of Action
They can undergo nucleophilic substitution reactions, where the enolate acts as a nucleophile in an SN2 reaction to form a new C-C bond .
Biochemical Pathways
Dibenzylmalonic acid, as a derivative of malonic acid, may be involved in similar biochemical pathways. Malonic acid is a vital intermediate in the metabolism of fat and protein . It is also known that malonic acid participates in the degradation of methylmalonic acid and the synthesis of methionine from homocysteine .
Pharmacokinetics
It is known that malonic acid derivatives can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Result of Action
It is known that malonic acid derivatives can undergo decarboxylation to give a chain-extended carboxylic acid .
Action Environment
It is known that malonic acid derivatives should be stored in suitable and closed containers for disposal .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dibenzylmalonic acid are not fully understood due to limited research. It can be inferred from the properties of malonic acid and its derivatives. Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . Therefore, it is plausible that this compound might interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Derivatives of malonic acid, such as methylmalonic acid, have been studied extensively. Methylmalonic acid is a biochemical marker for cobalamin deficiency, particularly when the cobalamin concentration is moderately decreased or in the low-normal range . It’s plausible that this compound might have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of malonic acid and its derivatives, it can be inferred that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Malonic acid and its derivatives are involved in various metabolic pathways, including the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine .
Transport and Distribution
Studies on similar compounds suggest that they can be transported and distributed within cells through various mechanisms, including diffusion through lipid bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with benzyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dibenzylmalonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming benzylphenylacetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Oxidation: Oxidizing agents can convert this compound to benzylphenylmalonic acid derivatives.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating to temperatures around 150-200°C.
Esterification: Uses alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Decarboxylation: Benzylphenylacetic acid.
Esterification: this compound esters.
Oxidation: Benzylphenylmalonic acid derivatives.
Scientific Research Applications
Dibenzylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Benzylmalonic acid: Similar structure but with only one benzyl group attached to the central carbon atom.
Phenylmalonic acid: Contains a phenyl group instead of benzyl groups.
Malonic acid: The parent compound with no benzyl or phenyl groups attached.
Uniqueness: Dibenzylmalonic acid is unique due to the presence of two benzyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,2-dibenzylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJTDBKDUARSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)
![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)
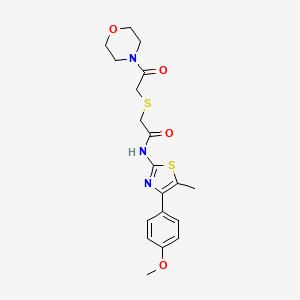
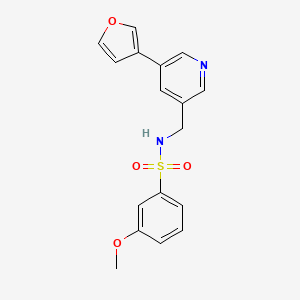
![methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)
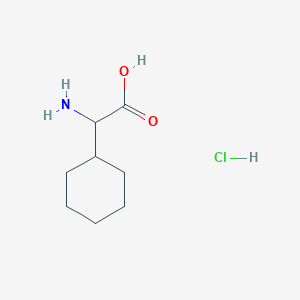
![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)
![4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2513809.png)
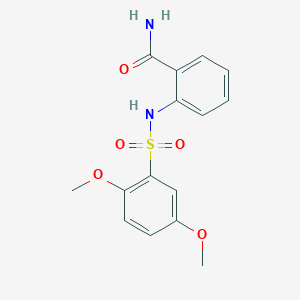
![N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2513813.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)
